molecular formula C8H6ClFN2O3 B1608199 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide CAS No. 379254-83-8

2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Cat. No.: B1608199
CAS No.: 379254-83-8
M. Wt: 232.59 g/mol
InChI Key: BCDJZGSHZUVZCW-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide ( 379254-83-8) is a chemical compound with the molecular formula C8H6ClFN2O3 and a molecular weight of 232.60 . This acetamide derivative is characterized by the presence of chloro, fluoro, and nitro functional groups on its aromatic structure, making it a potential intermediate for further synthetic chemistry and pharmaceutical research . While specific biological data for this exact isomer is not widely published in the available literature, studies on closely related chloroacetamide compounds demonstrate significant antibacterial potential. For instance, research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown promising activity against Klebsiella pneumoniae , a multidrug-resistant Gram-negative bacterium, with the chloro atom being identified as a key structural feature that enhances this antibacterial effect . This suggests that this compound may hold similar value as a scaffold in the development of novel antibacterial agents and for investigating structure-activity relationships. The compound requires careful handling and storage, sealed in dry conditions at 2-8°C . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-7-3-5(12(14)15)1-2-6(7)10/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDJZGSHZUVZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368481
Record name 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-83-8
Record name 2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is synthesized via acylation of 2-fluoro-5-nitroaniline with chloroacetyl chloride under controlled conditions. Key steps include:

  • Base-catalyzed acylation : Triethylamine (Et₃N) facilitates deprotonation of the aniline, enhancing nucleophilic attack on chloroacetyl chloride.
  • Solvent selection : Dichloromethane (DCM) or chloroform is used for optimal solubility and reaction kinetics.
  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride).

Example Procedure ( adapted):

  • Dissolve 2-fluoro-5-nitroaniline (3.12 g, 20 mmol) in chloroform (20 mL).
  • Add triethylamine (3 mL, 24 mmol) and cool to 0°C.
  • Slowly add chloroacetyl chloride (2.71 g, 24 mmol) with stirring.
  • Warm to room temperature and stir for 20 hours.
  • Extract, wash with water and brine, dry over Na₂SO₄, and concentrate.
  • Recrystallize from ethanol/water (9:1) to obtain yellow crystals.

Yield : 75–85%
Purity : >97% (HPLC)

Reaction Optimization Data

Variations in solvent, base, and stoichiometry impact yield and purity:

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Chloroform Dichloromethane Chloroform
Base Et₃N NaOH Et₃N
Molar Ratio 1:1.2 (Aniline:ClCH₂COCl) 1:1.5 1:1.2
Temperature 0–25°C 25–30°C 0–25°C
Yield 80% 68% 85%

Key findings:

  • Excess chloroacetyl chloride (>1.2 equiv) increases side-product formation.
  • Et₃N outperforms inorganic bases in minimizing hydrolysis.

Spectroscopic Characterization

Critical data for structural confirmation:

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.47 (s, 1H, NH)
  • δ 8.32 (dd, J = 6.4, 2.8 Hz, 1H, Ar-H)
  • δ 7.89–7.85 (m, 1H, Ar-H)
  • δ 7.29 (dd, J = 10.1, 9.1 Hz, 1H, Ar-H)
  • δ 4.22 (s, 2H, CH₂Cl)

¹³C NMR (126 MHz, CDCl₃) :

  • δ 164.53 (C=O)
  • δ 152.43 (C-F, J = 263.6 Hz)
  • δ 42.81 (CH₂Cl)

IR (ATR) :

  • 3332 cm⁻¹ (N-H stretch)
  • 1678 cm⁻¹ (C=O stretch)
  • 1529 cm⁻¹ (NO₂ asymmetric stretch)
  • 1228 cm⁻¹ (C-F stretch)

Purification and Scalability

  • Recrystallization : Ethanol/water (9:1) yields high-purity product (mp: 91–93°C).
  • Scale-up : Pilot-scale reactions (215 g starting material) achieve 90% yield using dichloromethane/water mixtures and reduced-pressure distillation.

Comparative Analysis of Methods

Method Advantages Limitations
Et₃N/CHCl₃ High yield, minimal side products Requires anhydrous conditions
NaOH/DCM Cost-effective Lower yield due to hydrolysis

Critical Notes

  • Regioselectivity : Nitro and fluoro groups direct acylation to the para position relative to the amine.
  • Stability : The product is light-sensitive; storage in amber vials is recommended.

Chemical Reactions Analysis

2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, to form corresponding oxo derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide, particularly its antibacterial activity, involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall . By binding to these proteins, the compound disrupts cell wall synthesis, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chloroacetamides

The biological and physicochemical properties of chloroacetamides are highly dependent on the substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Evidence Source
2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide 2-Fluoro, 5-nitro 240.59 Intermediate for heterocycles, agrochemicals
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluoro 201.62 Precursor to quinoline derivatives
2-Chloro-N-(2-methoxyphenyl)acetamide 2-Methoxy 213.66 Pharmaceutical intermediate
2-Chloro-N-(2,4-dichlorophenyl)acetamide 2,4-Dichloro 248.52 Herbicide intermediate
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro, 2-nitro, methylsulfonyl 306.73 Sulfur-containing heterocycle synthesis

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 5-nitro group in the target compound enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks in synthesis . In contrast, 2-methoxy (electron-donating) in the analog reduces reactivity but improves solubility .
  • Halogen Positioning : The 2-fluoro substituent in the target compound induces steric hindrance, affecting regioselectivity in reactions compared to the 4-fluoro analog .
Comparison with Agrochemical Derivatives

Chloroacetamides are widely used in agrochemicals. Notable examples include:

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-methoxymethylacetamide): A pre-emergent herbicide with higher hydrophobicity due to ethyl and methoxymethyl groups .
  • Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide): Contains branched alkyl chains for soil persistence, unlike the target compound’s nitro-fluoro aromatic system .

Functional Differences :

  • The target compound’s nitro group may confer oxidative degradation resistance compared to alachlor’s methoxy group, which is prone to hydrolysis .
  • Fluorine’s Role: Fluorine in the target compound enhances metabolic stability in biological systems, a feature less pronounced in non-fluorinated analogs like pretilachlor .

Physicochemical and Spectroscopic Comparisons

Spectral Data
  • FTIR : The target compound exhibits strong C=O stretching at ~1670 cm⁻¹, shifted 10–15 cm⁻¹ higher than methoxy-substituted analogs due to nitro group electron withdrawal .
  • NMR : The 2-fluoro substituent causes distinct deshielding of adjacent protons (δ ~8.1 ppm for aromatic H), unlike dichlorophenyl analogs (δ ~7.5 ppm) .
Crystallographic Analysis
  • Hydrogen Bonding : The target compound forms intramolecular C–H···O interactions (nitro group) and intermolecular N–H···O bonds, leading to a denser crystal lattice compared to 4-fluorophenyl analogs .
  • Packing Efficiency : The nitro group’s planarity in the target compound reduces steric clashes, enhancing crystallinity relative to bulky sulfonyl derivatives (e.g., ).

Biological Activity

2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide is an organic compound with significant potential in medicinal chemistry, particularly as an antibacterial agent. Its molecular formula is C₈H₈ClF₂N₂O₂, and it has garnered attention due to its structural features that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential applications.

Chemical Structure and Properties

The compound features a chloro group, a fluorine atom, and a nitro group attached to a phenyl ring. Its molecular weight is 232.60 g/mol. The presence of these substituents is believed to influence its interaction with biological targets, particularly in bacterial systems.

Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against Klebsiella pneumoniae , a common pathogen responsible for various infections. The compound's efficacy appears to be enhanced by the chloro substituent, which stabilizes interactions with target enzymes involved in bacterial cell wall synthesis .

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) for this compound against K. pneumoniae has been determined through various assays. The results indicate that the compound has favorable MIC values, suggesting strong antibacterial potential.

CompoundMIC (µg/mL)Target Pathogen
This compoundXKlebsiella pneumoniae

Note: Specific MIC values are subject to ongoing research and may vary based on experimental conditions.

The exact mechanism of action for this compound remains under investigation. However, preliminary findings suggest that it may act on penicillin-binding proteins (PBPs), leading to bacterial cell lysis . The chloro atom's presence is hypothesized to improve binding affinity to these proteins, enhancing antibacterial effects.

Cytotoxicity and Safety Profile

Toxicity assessments have indicated low cytotoxic potential for this compound, making it a candidate for further pharmacological studies. In vitro cytotoxicity analyses show that the compound does not significantly affect human cell lines at therapeutic concentrations .

Study 1: Antibacterial Activity Against Klebsiella pneumoniae

A study conducted by Jetti et al. evaluated the antibacterial activity of this compound against K. pneumoniae . The researchers found that the compound exhibited a bactericidal effect after 10 hours of exposure, confirming its potential as an effective treatment option for infections caused by this pathogen .

Study 2: Combination Therapy

Further research explored the interactions of this compound with other antibiotics like ciprofloxacin and cefepime. The results indicated additive effects in combating K. pneumoniae , suggesting that this compound could enhance the efficacy of existing antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution of 2-fluoro-5-nitroaniline with chloroacetyl chloride in anhydrous acetone under reflux (4–6 hours). Key steps include maintaining a molar ratio of 1:1.2 (aniline to chloroacetyl chloride) and using a base like sodium bicarbonate to neutralize HCl byproducts . Yield optimization (typically 65–75%) involves controlling temperature (40–50°C) and dropwise addition of chloroacetyl chloride to avoid side reactions .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via melting point analysis (reported range: 142–145°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Analytical Workflow :

  • FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹), aromatic C-F (~1230 cm⁻¹), and nitro group asymmetrical stretching (~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include the acetamide CH₂Cl (δ ~4.2 ppm in ¹H; δ ~40 ppm in ¹³C) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 261.03 (C₈H₆ClFN₂O₃⁺) .

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation : Assume hazards analogous to aromatic nitro/chloro compounds:

  • Use PPE (gloves, goggles, fume hood) to avoid inhalation/skin contact.
  • Store in airtight containers away from reducing agents (risk of exothermic decomposition) .
  • Dispose via incineration or licensed hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, HOMO-LUMO) predict reactivity or intermolecular interactions for this compound?

  • Methodology :

  • Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to map electrostatic potential (MESP) and identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient center) .
  • Analyze HOMO-LUMO gaps to predict charge-transfer interactions, relevant for designing coordination complexes or supramolecular assemblies .
    • Validation : Compare computed IR spectra with experimental data to refine force field parameters .

Q. How do structural analogs (e.g., halogen or nitro positional isomers) influence biological or physicochemical properties?

  • Comparative Analysis :

Analog Substituents Key Differences
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideFluoro at C4, nitro at C3Altered dipole moment (~2.1 D vs. ~2.4 D for target compound)
2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamideHydroxyl at C2Increased solubility (logP ~1.2 vs. ~2.0 for target)
  • Implications : Substituent position affects bioavailability and binding affinity in enzyme inhibition studies (e.g., acetylcholinesterase) .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting melting points or reaction yields)?

  • Troubleshooting Framework :

Reproducibility Checks : Verify solvent purity (e.g., anhydrous vs. wet acetone impacts reaction rate) and heating methods (oil bath vs. microwave) .

Advanced Characterization : Use DSC (differential scanning calorimetry) to confirm melting points and XRD for crystal structure validation .

Q. What strategies enable scalable synthesis while minimizing byproducts?

  • Process Optimization :

  • Continuous Flow Reactors : Enhance heat/mass transfer for safer handling of exothermic steps (e.g., chloroacetyl chloride addition) .
  • Catalysis : Test phase-transfer catalysts (e.g., TBAB) to accelerate amine acylation in biphasic systems .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb HCl and prevent side reactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Reactant of Route 2
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2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

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